3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione features a 2,3-dihydrobenzo[1,4]dioxin core linked via a sulfonyl group to a piperidine ring, which is further substituted at the 4-position with an oxazolidine-2,4-dione moiety. This structure combines aromatic, sulfonamide, and heterocyclic components, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXWGUSFZKEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
-
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Sulfonyl Intermediate
Starting Materials: 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions using aqueous sodium carbonate (Na₂CO₃) to maintain a pH of around 10.
-
N-Substitution of the Piperidine Ring
Starting Materials: The intermediate from the first step and piperidine.
Reaction Conditions: This step involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalytic amount of lithium hydride (LiH) to facilitate the substitution.
-
Formation of the Oxazolidine-2,4-dione Ring
Starting Materials: The N-substituted piperidine derivative and oxazolidine-2,4-dione.
Reaction Conditions: This step typically requires heating under reflux conditions to ensure the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring in the 2,3-dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions due to its sulfonyl and oxazolidine groups.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents by inhibiting enzymes like lipoxygenase.
Enzyme Inhibition: The sulfonyl group can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Industry
Pharmaceuticals: The compound can be a precursor for drugs targeting specific enzymes or receptors.
Materials Science: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. The sulfonyl group can coordinate with metal ions in enzyme active sites, disrupting their normal function. For example, in carbonic anhydrase inhibition, the sulfonyl group binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features and Substituent Variations
The target compound’s uniqueness lies in its oxazolidine-2,4-dione substituent. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Oxazolidine-2,4-dione vs. The carboxylic acid analog may exhibit higher aqueous solubility due to ionization but could face challenges in blood-brain barrier penetration.
- Compounds like 3.6 and 3.7 replace the oxazolidinedione with a 1,3,4-oxadiazole ring, which is associated with strong π-π stacking interactions and antimicrobial activity .
- Higher yields (92–97%) and defined melting points suggest robust synthetic routes for oxadiazole analogs.
Dihydropyrazole-Sulfonamides (): Derivatives such as 4m and 4n incorporate sulfonamide groups, known for COX-2 inhibition. Their melting points (193–208°C) indicate crystalline stability, advantageous for formulation .
- The 2-fluoroethyl ester in 5h improves lipophilicity, a critical factor for positron emission tomography (PET) tracer development .
Biological Activity
The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring linked to an oxazolidine dione moiety and a sulfonyl group attached to a dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is with a molecular weight of approximately 372.43 g/mol.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure have shown various biological activities, primarily through their interactions with neurotransmitter receptors and enzymes. Notably, derivatives of this compound class have been studied for their effects on:
- Alpha(2)-adrenoceptors : Some derivatives exhibit antagonistic properties at these receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain substituted piperidines demonstrated significant binding affinity to alpha(2)-adrenoceptors, suggesting potential therapeutic roles in treating cognitive disorders .
- PARP Inhibition : The compound's structural analogs have been evaluated for their inhibitory effects on the PARP1 enzyme. In vitro studies revealed that certain derivatives showed promising IC50 values (e.g., 5.8 μM for one lead compound), indicating potential applications in cancer therapy due to PARP's role in DNA repair mechanisms .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its analogs:
| Activity | Mechanism | IC50 (μM) | Reference |
|---|---|---|---|
| Alpha(2)-adrenoceptor antagonism | Neurotransmitter modulation | N/A | |
| PARP1 inhibition | DNA repair inhibition | 5.8 | |
| Antioxidant properties | Scavenging free radicals | N/A |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Neuroprotective Effects : A study investigated the neuroprotective effects of substituted piperidine derivatives against oxidative stress in neuronal cell lines. Compounds similar to this compound demonstrated significant reductions in cell death and oxidative markers .
- Anticancer Activity : In another study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain compounds exhibited dose-dependent inhibition of cancer cell growth, supporting their potential as anticancer agents .
- Pharmacological Profiles : A comprehensive pharmacological profiling was conducted on various derivatives including those based on the dihydrobenzo[b][1,4]dioxin scaffold. The findings suggested that modifications at specific positions significantly influenced receptor selectivity and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
